2-Ethoxy-4-methoxyaniline
Description
2-Ethoxy-4-methoxyaniline is a substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich aromatic system, which facilitates electrophilic substitution reactions.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-ethoxy-4-methoxyaniline |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9-6-7(11-2)4-5-8(9)10/h4-6H,3,10H2,1-2H3 |
InChI Key |
AZUYXFZIZHEJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Ethoxy-4-methoxyaniline with three related compounds:
Physicochemical Properties
- Stability : Methoxy groups generally enhance aromatic ring stability, while ethoxy substituents may introduce steric hindrance, affecting reactivity .
Research Findings and Challenges
- Synthetic Challenges : The discontinued status of this compound may reflect difficulties in large-scale synthesis or competition from analogs like 4-Methoxy-2-methylaniline, which offers similar reactivity with easier handling .
- Reactivity Trends : Ethoxy groups in this compound may direct electrophilic substitution to the 5-position of the ring, whereas methyl groups in 4-Methoxy-2-methylaniline favor reactions at the 6-position due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
